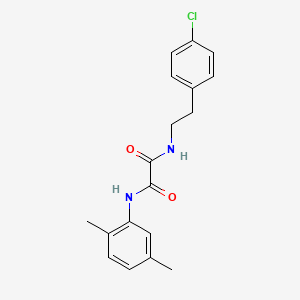

![molecular formula C25H22N4O2S2 B2490228 7-(4-氟苯基)-6-({[3-(3-氟苯基)-1,2,4-噁二唑-5-基]甲基}硫基)[1,3]二氧杂环戊[4,5-g]喹唑啉-8(7H)-酮 CAS No. 1215664-85-9](/img/structure/B2490228.png)

7-(4-氟苯基)-6-({[3-(3-氟苯基)-1,2,4-噁二唑-5-基]甲基}硫基)[1,3]二氧杂环戊[4,5-g]喹唑啉-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

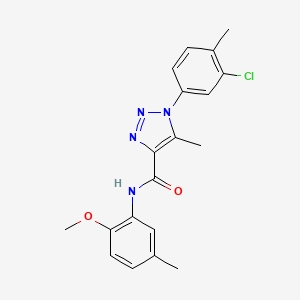

Quinazolinone derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities and applications in drug design and development. The compound , belonging to this class, likely exhibits unique physical and chemical properties due to its fluorophenyl groups and oxadiazole moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step chemical reactions, starting from simple precursors such as anthranilamide or anthranilonitrile. Techniques like cyclization, substitution, and condensation are commonly employed. For instance, the synthesis of related compounds involves reactions between guanidine hydrochloride and α,β-unsaturated ketones to generate novel derivatives with potential biological activities (Sun et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods help in determining the compound's precise geometric parameters, molecular electrostatic potential, and frontier molecular orbitals. For example, the crystal structure of a synthesized quinazolinone derivative was elucidated, revealing its interaction with biological targets (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization and S-arylation, to introduce different substituents into the molecule. These reactions not only modify the compound's chemical structure but also its biological activity and interaction with biological targets. The synthesis approach often features high conversion rates and short reaction times (Geesi et al., 2020).

科学研究应用

抗肿瘤活性

这种化合物的一个关键应用是在抗肿瘤研究中。氟喹诺酮衍生物,如所讨论的化合物,已显示出从抗菌剂转变为抗肿瘤化合物的潜力。研究表明,这些化合物对各种癌细胞系表现出显著的抗肿瘤活性。例如,具有噁二唑硫酮曼赫碱基的衍生物在体外对Hep-3B癌细胞系显示出显著的抗癌活性,效果优于母体化合物(Hu Guoqianga, 2012)。同样,其他研究发现,双噁二唑甲基硫醚及其N-甲基衍生物显示出潜在的抗癌活性,IC50值低于25.0 μmol/L (Cao Tie-yao, 2012)。

抗菌和抗微生物特性

该化合物在抗菌研究中也显示出有希望的结果。喹唑啉衍生物已被评估其抗菌活性。例如,新型6-氟-7-(环氨基)-2-(硫酮或酮)-3-取代喹唑啉-4-酮,尽管对某些测试的细菌菌株无效,在10 µM时对DNA-PK表现出中等活性(Jacob T. Heppell, J. Al-Rawi, 2015)。另一项涉及新喹诺酮衍生物的微波辅助合成的研究表明它们对各种菌株具有有效的抗菌活性(M. Kidwai, P. Misra, R. Kumar, R. K. Saxena, Rani Gupta, S. Bradoo, 1998)。

抗氧化和细胞毒活性

该化合物的衍生物已被探索其抗氧化和细胞毒活性。关于喹唑啉-4(3H)-酮的多酚衍生物的研究表明,这些化合物对癌细胞类型显示出更高的细胞毒性和显著的抗氧化活性,与抗坏血酸和Trolox相比(Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022)。

抗精神病和抗癫痫活性

研究还表明在抗精神病和抗癫痫治疗中具有潜在应用。例如,一项涉及噻二唑基吡啶基/吲哚基异噁唑啉酮-4-酮合成的研究表明这些化合物表现出有希望的抗精神病和抗癫痫活性(H. Kaur, S. Saxena, Ashok Kumar, 2010)。

抗微生物和抗肿瘤评估

该化合物已成为合成具有抗微生物和抗肿瘤活性的各种衍生物的研究对象。从环丙氧氟沙星合成的衍生物在这些领域显示出有希望的结果(Alagarsamy, R. Appani, M. T. Sulthana, B. Narendar, V. Solomon, 2016)。

属性

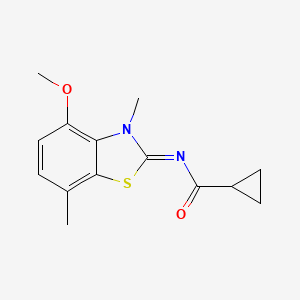

IUPAC Name |

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c1-4-29-24(30)22-19(13-20(33-22)17-8-6-5-7-9-17)26-25(29)32-14-21-27-23(28-31-21)18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUDJNLKKYPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)